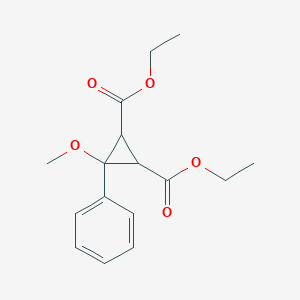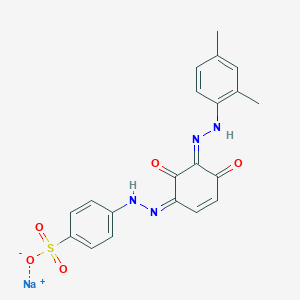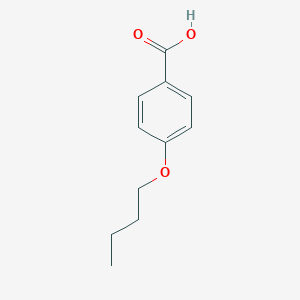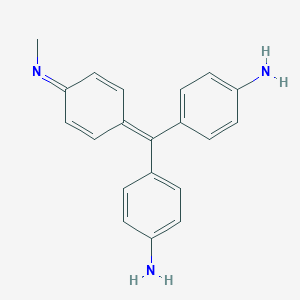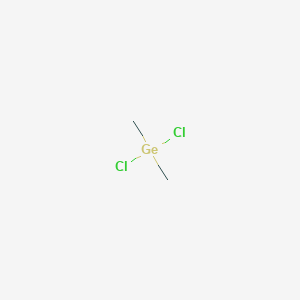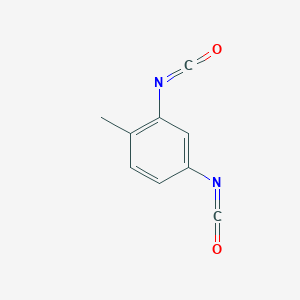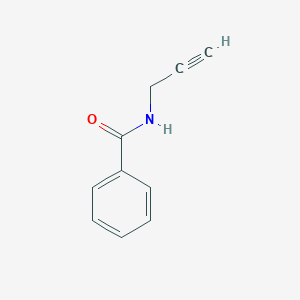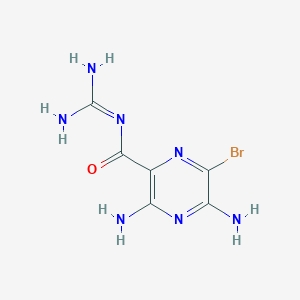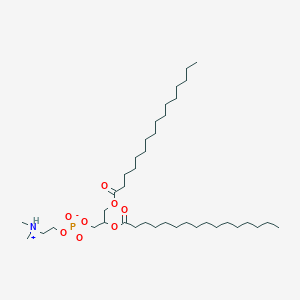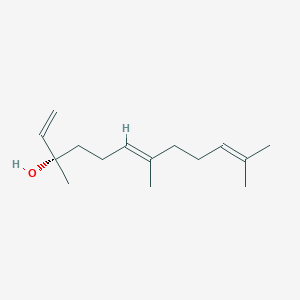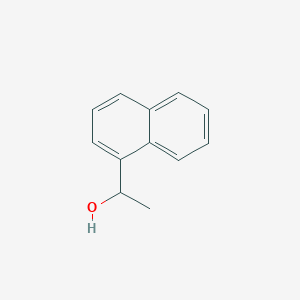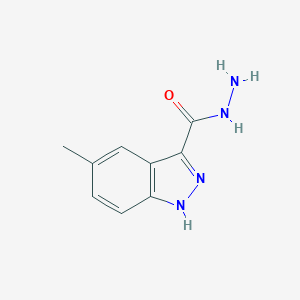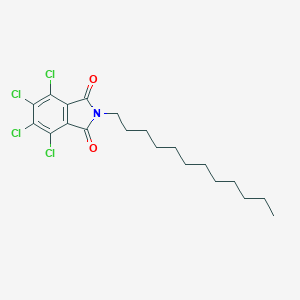
1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-dodecyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-dodecyl- (hereafter referred to as TDCPP) is a chemical compound that belongs to the family of organochlorine compounds. It is used as a flame retardant in various consumer products, such as furniture, electronics, and building materials. TDCPP has been identified as a potential endocrine disruptor, and there is growing concern about its impact on human health and the environment.
Mécanisme D'action
TDCPP acts as an antagonist to the thyroid hormone receptor, which is responsible for regulating the body's metabolism. By blocking the thyroid hormone receptor, TDCPP can disrupt the normal functioning of the thyroid gland, leading to a range of health problems.
Effets Biochimiques Et Physiologiques
TDCPP has been shown to have a range of biochemical and physiological effects. It can interfere with the production of estrogen and testosterone, leading to reproductive problems. TDCPP can also cause oxidative stress, which can damage cells and tissues. Additionally, TDCPP has been shown to have carcinogenic effects, increasing the risk of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
TDCPP is commonly used in laboratory experiments to study its effects on human health and the environment. One advantage of using TDCPP is that it is readily available and relatively inexpensive. However, there are also limitations to using TDCPP in experiments. For example, TDCPP is highly toxic, and its effects can be difficult to interpret due to its complex mechanism of action.
Orientations Futures
There are several future directions for research on TDCPP. One area of focus is the development of alternative flame retardants that are safer and more environmentally friendly. Another area of research is the identification of the long-term health effects of TDCPP exposure, particularly in vulnerable populations such as children and pregnant women. Additionally, there is a need for further research on the mechanisms of TDCPP toxicity and the development of effective treatments for TDCPP-related health problems.
Conclusion:
In conclusion, TDCPP is a chemical compound that is commonly used as a flame retardant in consumer products. However, there is growing concern about its potential health effects, particularly its impact on the endocrine system. TDCPP has been extensively studied in scientific research, and there are several future directions for further research on this compound. It is important to continue to study TDCPP and other organochlorine compounds to ensure the safety of consumer products and protect human health and the environment.
Méthodes De Synthèse
TDCPP can be synthesized by reacting 2-amino-5,6,7,8-tetrachloro-1,3-dioxoisoindoline with dodecyl alcohol in the presence of a catalyst. This reaction results in the formation of TDCPP, which is then purified by recrystallization.
Applications De Recherche Scientifique
TDCPP has been extensively studied for its potential health effects. Several studies have shown that TDCPP can disrupt the endocrine system by interfering with the production, release, transport, and metabolism of hormones. TDCPP has also been shown to have neurotoxic effects, causing damage to the nervous system.
Propriétés
Numéro CAS |
1571-20-6 |
|---|---|
Nom du produit |
1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-dodecyl- |
Formule moléculaire |
C20H25Cl4NO2 |
Poids moléculaire |
453.2 g/mol |
Nom IUPAC |
4,5,6,7-tetrachloro-2-dodecylisoindole-1,3-dione |
InChI |
InChI=1S/C20H25Cl4NO2/c1-2-3-4-5-6-7-8-9-10-11-12-25-19(26)13-14(20(25)27)16(22)18(24)17(23)15(13)21/h2-12H2,1H3 |
Clé InChI |
PVGSRFBCZFJQFT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCN1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl |
SMILES canonique |
CCCCCCCCCCCCN1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl |
Autres numéros CAS |
1571-20-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



